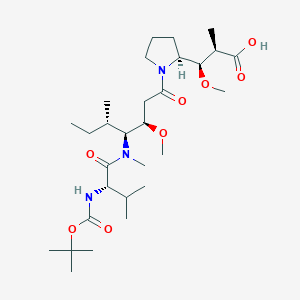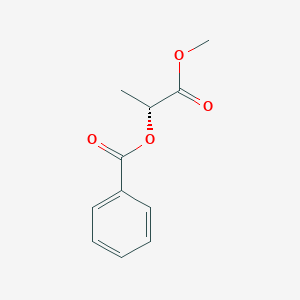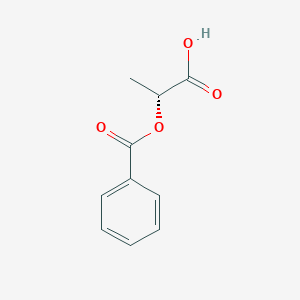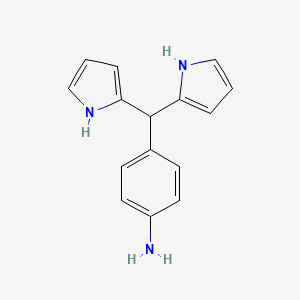
5-(4-Aminophenyl)dipyrromethane
Overview
Description
5-(4-Aminophenyl)dipyrromethane is a compound that belongs to the class of dipyrromethanes. It is characterized by the presence of an aminophenyl group attached to the dipyrromethane core. This compound is significant in the field of porphyrin chemistry, where it serves as a building block for the synthesis of various macrocyclic compounds, including porphyrins and their derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Aminophenyl)dipyrromethane typically involves the acid-catalyzed condensation of pyrrole with an aldehyde. One common method involves the reaction of pyrrole with 4-aminobenzaldehyde in the presence of an acid catalyst such as trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The scalability of the synthesis is facilitated by the availability of raw materials and the robustness of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 5-(4-Aminophenyl)dipyrromethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dipyrromethene derivatives.
Reduction: Reduction reactions can modify the aminophenyl group, leading to different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include dichlorodicyanoquinone and other quinone derivatives.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various substituted dipyrromethanes, dipyrromethenes, and other macrocyclic compounds that are valuable in synthetic chemistry .
Scientific Research Applications
5-(4-Aminophenyl)dipyrromethane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of porphyrins and other macrocyclic compounds.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in photodynamic therapy and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 5-(4-Aminophenyl)dipyrromethane involves its interaction with molecular targets through its aminophenyl and dipyrromethane moieties. These interactions can lead to the formation of complexes with metals or other molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
- 5-(4-Nitrophenyl)dipyrromethane
- 5-(4-Methoxyphenyl)dipyrromethane
- 5-(4-Hydroxyphenyl)dipyrromethane
Comparison: 5-(4-Aminophenyl)dipyrromethane is unique due to the presence of the aminophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The aminophenyl group allows for additional functionalization and interaction with biological targets, making it a versatile compound in both synthetic and applied chemistry .
Properties
IUPAC Name |
4-[bis(1H-pyrrol-2-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c16-12-7-5-11(6-8-12)15(13-3-1-9-17-13)14-4-2-10-18-14/h1-10,15,17-18H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEHUGWIBLIJQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(C2=CC=C(C=C2)N)C3=CC=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


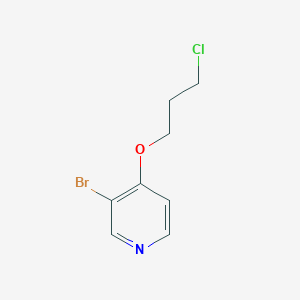
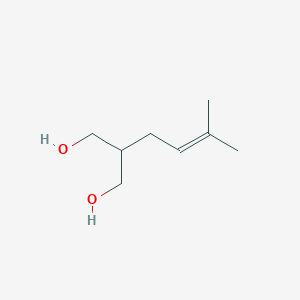
![N-[2-(Morpholin-4-yl)ethyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride](/img/structure/B8134116.png)
![Tert-butyl 2-[2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1-yl]acetate](/img/structure/B8134124.png)
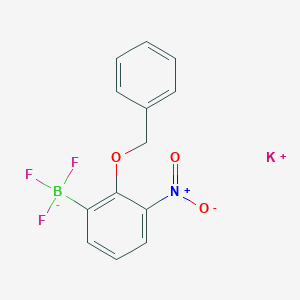
![POtassium trifluoro[3-(methoxycarbonyl)phenyl]boranuide](/img/structure/B8134145.png)
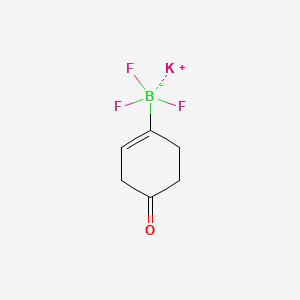
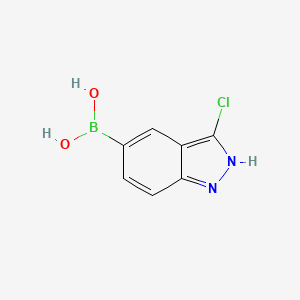
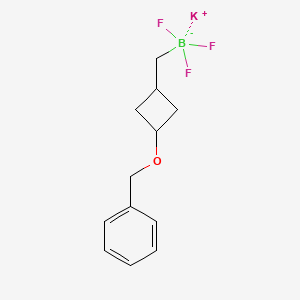
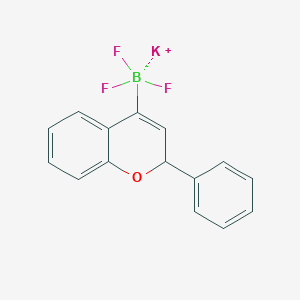
![Potassium 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-trifluoroborate](/img/structure/B8134174.png)
